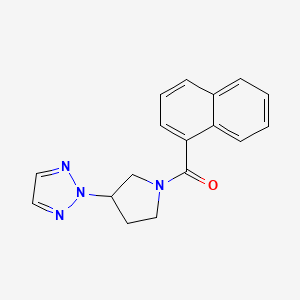

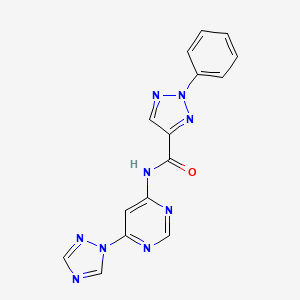

![molecular formula C17H17Cl2NO4S B2436991 3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide CAS No. 338424-18-3](/img/structure/B2436991.png)

3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticancer Applications

3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide and its derivatives have been researched for their potential in cancer treatment. A study demonstrated that certain derivatives exhibit pro-apoptotic activity, specifically against melanoma cell lines, showing promise as anticancer agents. These compounds were found to inhibit human carbonic anhydrase isoforms, which are relevant in physiological processes including tumorigenicity (Yılmaz et al., 2015).

Alzheimer's Disease Research

Derivatives of this compound have been synthesized to evaluate as potential drug candidates for Alzheimer’s disease. These compounds were specifically designed to target acetyl cholinesterase (AChE) enzyme, which is key in the progression of Alzheimer's. The study involved a comprehensive synthesis process and enzyme inhibition activity evaluation, aiming to develop new therapeutic agents (Rehman et al., 2018).

Antiviral Activity

Research into 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, which are related to the queried compound, has shown certain anti-tobacco mosaic virus activity. This suggests potential applications in developing antiviral agents (Chen et al., 2010).

Antimicrobial Activity

New compounds containing biologically active segments, including sulfonamido groups related to the queried compound, have shown high biological activity in antimicrobial screening. This indicates the potential of these compounds in antimicrobial applications (Fadel & Al-Azzawi, 2021).

Heavy Metal Ion Adsorption

Polyamides and polythioamides with pendent chlorobenzylidine rings, related to the chemical structure of the queried compound, have been synthesized and used for the removal of heavy metal ions from aqueous solutions. This suggests potential environmental applications in water purification and heavy metal ion removal (Ravikumar et al., 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

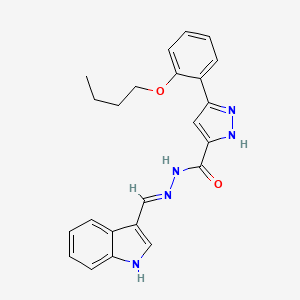

It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound affects multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that the compound induces a variety of molecular and cellular changes.

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-3-[(4-chlorophenyl)methylsulfonyl]-2-hydroxy-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO4S/c1-17(22,16(21)20-15-8-6-14(19)7-9-15)11-25(23,24)10-12-2-4-13(18)5-3-12/h2-9,22H,10-11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXPMVVFTVNCTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)CC1=CC=C(C=C1)Cl)(C(=O)NC2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2436908.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2436920.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2436921.png)

![5-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2436929.png)